6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a trifluoromethyl group (-CF3), a nitro group (-NO2), and a trimethylsilyl group (-Si(CH3)3), which are all attached to different positions on the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl, nitro, and trimethylsilyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones . Nitro groups can be introduced using nitration reactions, and trimethylsilyl groups can be introduced using silylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the trifluoromethyl, nitro, and trimethylsilyl groups would likely have a significant impact on the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group is known for its high electronegativity, which can influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis Applications : This compound is a versatile building block in the synthesis of various heterocyclic compounds. Figueroa‐Pérez et al. (2006) described its use in synthesizing 4-substituted 7-azaindole derivatives, demonstrating its utility in creating nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Building Block for Complex Molecules : Abdel-Mohsen and Geies (2008) highlighted its role as a building block for the synthesis of pyrrolo[2,3-b]pyridines and related systems. These compounds were also screened for antibacterial properties, indicating potential applications in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Use in Pyrrolo-, Thieno-, and Furo[2,3-b]pyridine Synthesis : Yakovlev et al. (1998) researched the synthesis of these compounds, focusing on base catalysis and substituent effects. This study provides insights into optimizing reaction conditions for preparing such heterocycles, emphasizing the compound's role in diverse synthetic strategies (Yakovlev et al., 1998).
Chemical Transformations and Derivatives : Hertog et al. (2010) investigated the nitration of derivatives of pyridine-N-oxide, providing insights into the chemical transformations that can be applied to this class of compounds, which includes the compound (Hertog et al., 2010).
Pyrrolopyridine Derivatives Synthesis : Toja et al. (1986) synthesized a series of pyrrolopyridine derivatives, starting from related compounds, and assessed their antibacterial activity. This indicates the potential of the compound as a precursor in the synthesis of biologically active molecules (Toja et al., 1986).
Mechanism of Action
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on how the compound reacts with other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[6-chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUJDCUEPMDAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(C=C2[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114395 | |
Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892414-51-6 | |
Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892414-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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